molecular formula C15H13ClI3NO4 B1456431 (2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride CAS No. 1217676-14-6

(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride

Cat. No. B1456431
CAS RN: 1217676-14-6
M. Wt: 693.39 g/mol
InChI Key: YCBXNJGXKMWFLL-UKPPHBCASA-N
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Description

(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C15H13ClI3NO4 and its molecular weight is 693.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives for Anticancer Activity : Research has been conducted on synthesizing derivatives of related compounds for potential anticancer applications. For instance, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives exhibiting significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).

  • Modification of Polymers : Studies such as those by Aly and El-Mohdy (2015) focused on modifying polymers through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification aimed to create materials with higher thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Biological Activity and Applications

  • Antioxidant, Anti-Inflammatory, and Antiulcer Activity : Compounds such as (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives exhibited significant efficacy, indicating potential medical applications (Subudhi & Sahoo, 2011).

Material Science and Engineering Applications

  • Thermal Stability Enhancement in Materials : Research like that by Odabaşoǧlu et al. (2003) involved synthesizing compounds with enhanced thermal stability, relevant in materials science for developing more durable materials (Odabaşoǧlu et al., 2003).

  • Computational Peptidology for Drug Design : Flores-Holguín et al. (2019) utilized computational peptidology, employing conceptual density functional theory, for studying new antifungal peptides. This research aids in drug design by predicting the reactivity descriptors and bioactivity scores of peptides (Flores-Holguín et al., 2019).

  • Thermostabilizers for Polypropylene : Aghamali̇yev et al. (2018) synthesized imidazolines derived from the target compound as thermostabilizers for polypropylene, enhancing the material's thermal stability and durability (Aghamali̇yev et al., 2018).

  • Synthesis of Novel Pt(II)-Complexes for Anticancer Activity : Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based amino acid for potential anticancer activity. These complexes showed moderate cytotoxic activity on cancer cells and were found to bind DNA sequences (Riccardi et al., 2019).

Mechanism of Action

Target of Action

The primary target of Reverse T3-13C6 (hydrochloride) is the Thyroid Hormone Receptor . This receptor plays a crucial role in the regulation of metabolism, growth, and development in the body.

Mode of Action

Reverse T3-13C6 (hydrochloride) interacts with its target, the Thyroid Hormone Receptor, by binding to it. This interaction can lead to changes in the receptor’s activity, which can subsequently influence various biological processes .

Biochemical Pathways

Given its target, it is likely involved in pathways related tothyroid hormone signaling . These pathways play a key role in numerous physiological processes, including metabolism, growth, and development.

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.

Result of Action

Its interaction with the thyroid hormone receptor suggests that it may influence processes regulated by this receptor, such as metabolism, growth, and development .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8;/h1-3,5-6,12,20H,4,19H2,(H,21,22);1H/t12-;/m0./s1/i5+1,6+1,8+1,10+1,11+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBXNJGXKMWFLL-UKPPHBCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746332
Record name O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217676-14-6
Record name O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217676-14-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Reactant of Route 3
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Reactant of Route 6
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride

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